2-Deoxy-beta-D-lyxo-hexopyranose is a deoxy sugar, which is a type of sugar molecule that has had one of its hydroxyl groups replaced by a hydrogen atom. Specifically, this compound is derived from hexopyranose, a six-carbon sugar, and is characterized by the absence of an oxygen atom at the second carbon position. This structural modification significantly alters its chemical properties and biological functions, making it valuable in various research applications, particularly in biochemistry and medicinal chemistry.
The compound can be synthesized from its corresponding hexopyranose derivatives through various chemical methods. It is available commercially for research purposes and can also be produced through enzymatic processes that utilize specific enzymes to catalyze the reduction of hexopyranose derivatives .
2-Deoxy-beta-D-lyxo-hexopyranose belongs to the class of monosaccharides and is specifically categorized as a deoxysugar. Its unique structure distinguishes it from other sugars, such as 2-deoxy-D-glucose and 2-deoxy-D-galactose, which have different stereochemical configurations.
The synthesis of 2-Deoxy-beta-D-lyxo-hexopyranose typically involves selective reduction techniques. One common method includes the reduction of 2-ketohexopyranose using sodium borohydride under mild conditions. This reaction selectively converts the keto group into a hydroxyl group, yielding the desired deoxy sugar.
The molecular formula of 2-Deoxy-beta-D-lyxo-hexopyranose is , with a molecular weight of approximately 164.16 g/mol. The compound features a six-membered pyranose ring structure typical of hexoses, with specific stereochemistry at each carbon atom.
2-Deoxy-beta-D-lyxo-hexopyranose participates in various chemical reactions:
The mechanism by which 2-Deoxy-beta-D-lyxo-hexopyranose exerts its effects in biological systems typically involves interactions with enzymes and other biomolecules. Its structural similarity to natural sugars allows it to participate in biochemical pathways while also acting as an inhibitor or modulator due to its altered hydroxyl group configuration.
The chemical properties include:
Relevant data indicate that its solvation energies are comparable with other deoxysugars, influencing its reactivity in biochemical environments .
2-Deoxy-beta-D-lyxo-hexopyranose finds numerous applications in scientific research:
2-Deoxy-beta-D-lyxo-hexopyranose is a monosaccharide derivative characterized by the systematic absence of an oxygen atom at the C-2 position of the hexopyranose ring. Its IUPAC name is (2R,3S,4R,5R)-5-(hydroxymethyl)oxane-2,3,4-triol, reflecting the specific stereochemistry at chiral centers. The "2-deoxy" designation indicates hydrogen substitution for the hydroxyl group at C-2, while "beta" specifies the anomeric configuration where the C-1 hydroxyl group is oriented equatorially in the preferred (^4C_1) chair conformation. The "D-lyxo" descriptor denotes the relative stereochemistry across C-3, C-4, and C-5, which corresponds to D-lyxose configuration – specifically characterized by cis orientation of hydroxyl groups at C-3 and C-4, and trans between C-4 and C-5 [3].
Computational studies indicate that deoxygenation significantly impacts ring conformation and anomeric equilibrium. Unlike its oxygenated counterparts, 2-deoxy sugars exhibit enhanced conformational flexibility due to reduced steric and stereoelectronic constraints at C-2. Nuclear magnetic resonance (NMR) analyses of protected derivatives reveal that the beta anomer predominates in solution, with glycosidic bond angles influenced by the absence of C-2 substituents [2]. This structural feature facilitates nucleophilic attack at the anomeric center during glycosylation reactions, making it synthetically valuable.
Table 1: Key Identifiers and Stereochemical Features of 2-Deoxy-beta-D-lyxo-hexopyranose
Property | Value/Description |
---|---|
Systematic Name | (2R,3S,4R,5R)-5-(hydroxymethyl)oxane-2,3,4-triol |
Molecular Formula | C₆H₁₂O₅ |
CAS Registry Number | 1949-89-9 |
Anomeric Configuration | β (equatorial OH at C-1) |
Ring Conformation | Predominant (^4C_1) chair |
Stereochemical Series | D-lyxo (C-3: R; C-4: S; C-5: R) |
InChI Key | VRYALKFFQXWPIH-HSUXUTPPSA-N |
The synthesis and structural characterization of 2-deoxyhexopyranoses emerged prominently during mid-20th century investigations into carbohydrate chemistry and nucleoside analogs. Early synthetic routes relied on stereoselective reduction of glycal derivatives or hydrolysis of naturally occurring glycosides. A significant advancement occurred in 1987 when researchers achieved systematic synthesis of 2-deoxy-β-D-lyxo-hexopyranosyl nucleosides via Lewis acid-catalyzed condensation between trimethylsilylated heterocyclic bases (e.g., adenine, uracil) and per-O-(4-nitrobenzoyl)-protected 2-deoxy-D-ribo-hexopyranose precursors. This method yielded β-anomers with high regioselectivity, overcoming challenges associated with anomeric control in deoxy sugars [1].
X-ray crystallography later confirmed the solid-state structure and anomeric configuration of derivatives, notably resolving ambiguities between α and β anomers. For example, when SN₂ displacement was attempted using 2-deoxy-3,4,6-tri-O-(4-nitrobenzoyl)-α-D-ribo-hexopyranosyl bromide with silylated uracil, the reaction predominantly yielded the α-anomer due to stereochemical retention. This contrasted with the β-selectivity observed under Lewis acid conditions, highlighting the critical influence of reaction mechanism on anomeric outcome [1]. These synthetic breakthroughs enabled systematic access to nucleoside analogs for biological evaluation.
2-Deoxy sugars serve as fundamental structural motifs in bioactive molecules due to their metabolic stability and capacity to modulate enzymatic processes. Their biological significance stems primarily from:
Antiviral and Antitumor Activities: Nucleotides incorporating 2-deoxy-β-D-lyxo-hexopyranose scaffolds demonstrate selective cytotoxicity against cancer cell lines. The uridine monophosphate (UMP) analog 1-(2-deoxy-6-O-phosphono-β-D-ribo-hexopyranosyl)-2,4-pyrimidinedione exhibits inhibitory activity against HSV-2 (ID₅₀ ≈ 10–20 µM) and parainfluenza 3 virus, along with potent effects against leukemic cells (L1210 ID₅₀ = 39 µM; P388 ID₅₀ = 33 µM) [1]. This activity arises from incorporation into nucleic acids or inhibition of viral polymerase enzymes.
Enzyme Substrates/Inhibitors: Adenine-containing 2-deoxy-β-D-lyxo-hexopyranosides act as substrates for adenosine deaminase (Km = 57–90 µM), while the 7-regioisomer functions as a competitive inhibitor (Ki = 0.1 mM) [1]. This specificity enables targeting of purine salvage pathways critical in immunomodulation and cancer therapy.
Glycoconjugate Functionality: Deoxygenation alters hydrogen-bonding networks and conformational dynamics in glycans, impacting receptor recognition. Computational studies reveal that C-2 deoxygenation increases ring flexibility and modulates hydroxymethyl rotamer distribution, which can enhance membrane permeability or alter binding affinity in glycosidase inhibitors [2]. Notably, C-3 deoxygenation causes greater ring instability (ΔG > +2 kcal/mol) compared to C-2 or C-4 deoxygenation, underscoring position-dependent effects on bioactivity.
Table 2: Pharmacologically Relevant Activities of 2-Deoxyhexopyranose Derivatives
Biological Target | Compound Class | Activity Profile | Mechanistic Basis |
---|---|---|---|
Leukemia Cell Lines (L1210) | UMP Nucleotide Analog | ID₅₀ = 39 µM | DNA synthesis inhibition |
HSV-2 Virus | Uridine Nucleoside Phosphonate | Moderate inhibition (ID₅₀ ≈ 10–20 µM) | Viral polymerase competitive inhibition |
Adenosine Deaminase | Adenine Nucleoside | Substrate (Km = 57 µM) | Metabolic depletion of deoxyadenosine |
Glycosyl Hydrolases | Unmodified monosaccharide | Weak inhibition (IC₅₀ > 1 mM) | Transition-state mimicry |
The pharmacological promise of 2-deoxy sugars continues to drive research into their synthetic accessibility, conformational behavior, and target specificity, positioning them as versatile scaffolds for therapeutic development [1] [2] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7